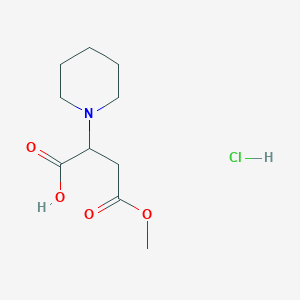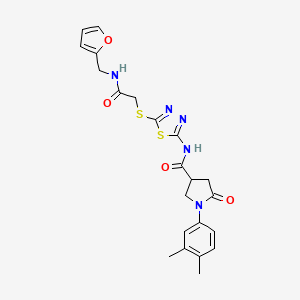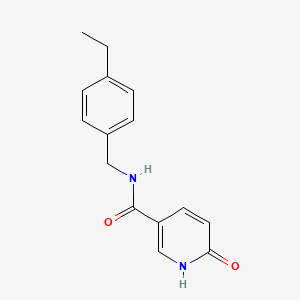
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid hydrochloride, also known as MOBA hydrochloride, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 293.80 g/mol. MOBA hydrochloride is a derivative of the amino acid proline and is used in the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is not fully understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with the acid chloride to form an intermediate that can be used to build the peptide chain.
Biochemical and Physiological Effects
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride does not have any known biochemical or physiological effects on its own. Its effects are only observed when it is used as a building block in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis is that it can introduce a proline residue into the peptide chain. Proline is known to affect the conformation of peptides, which can impact their biological activity. However, the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is limited by its cost and availability. It is also important to note that the use of 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride in peptide synthesis can be challenging due to its reactivity and the need for precise control of reaction conditions.
Direcciones Futuras
There are several future directions for research involving 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. One area of interest is the development of new methods for the synthesis of peptides using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride as a building block. Another area of interest is the investigation of the biological activity of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride. Additionally, research could be conducted to explore the potential therapeutic applications of peptides synthesized using 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.
Métodos De Síntesis
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is synthesized through a multi-step process starting with the reaction of proline with 4-methoxybutyryl chloride to form the intermediate 4-methoxybutyryl-L-proline. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form the acid chloride, which is then reacted with 1-piperidin-1-ylbutan-1-one to form 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used in scientific research as a building block for the synthesis of peptides. Peptides are short chains of amino acids that have a wide range of biological activities, including acting as hormones, neurotransmitters, and enzymes. 4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride hydrochloride is used to introduce a proline residue into the peptide chain, which can affect the peptide's conformation and biological activity.
Propiedades
IUPAC Name |
4-methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-15-9(12)7-8(10(13)14)11-5-3-2-4-6-11;/h8H,2-7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCPBVKXTKFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4-oxo-2-piperidin-1-ylbutanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2443709.png)

![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![N-(3-methoxyphenyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2443718.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
![1-Propyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2443723.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2443730.png)